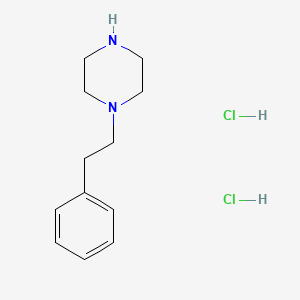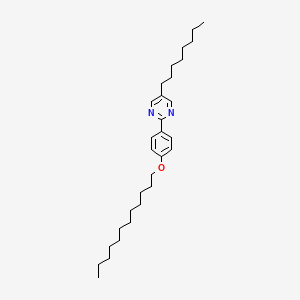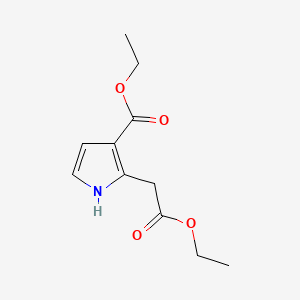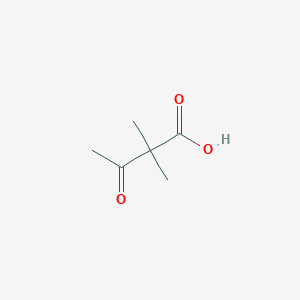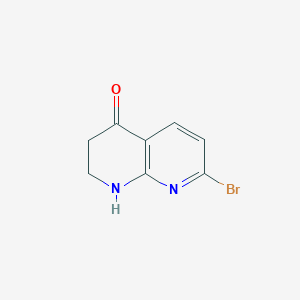![molecular formula C9H9NO2 B1610965 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one CAS No. 3693-08-1](/img/structure/B1610965.png)
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Vue d'ensemble
Description
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a novel heterocyclic compound that has been studied extensively in recent years. It has been found to have a wide range of applications in both organic and medicinal chemistry. This compound has been used as a building block for the synthesis of a variety of heterocyclic compounds, as well as for the development of new drug molecules. In addition, this compound has been found to have potential as a therapeutic agent for a variety of diseases.
Applications De Recherche Scientifique
Synthèse d'hétérocycles benzo-fusionnés
Le composé sert de précurseur dans la synthèse de nouveaux hétérocycles benzo-fusionnés. Ces hétérocycles ont des applications diverses, allant des produits pharmaceutiques à la science des matériaux . Le processus implique des réactions de N-arylation suivies d'une lactonisation ou d'une acylation intramoléculaire chimio- et régiosélective, produisant des composés aux propriétés thérapeutiques potentielles.
Modulateurs du récepteur de la progestérone
“1,5-Dihydro-benzo[e][1,4]oxazepin-2-one” les dérivés ont été identifiés comme des modulateurs non stéroïdiens du récepteur de la progestérone . Ces composés sont prometteurs en tant qu'agents diagnostiques et pourraient conduire au développement de nouveaux traitements pour des affections sensibles à la progestérone, telles que certains cancers et troubles de la reproduction.
Diodes électroluminescentes organiques (OLED)
Les dérivés de ce composé sont étudiés pour leur application potentielle dans la technologie OLED. L'accent est mis sur la conception de dopants multicolores électrochimiquement stables pour améliorer les performances et la gamme de couleurs des écrans OLED .
Agents anticancéreux
Des études préliminaires ont montré que certains dérivés peuvent induire la différenciation des cellules de leucémie myéloïde aiguë (LMA) in vitro . Cela suggère une application potentielle dans le développement de nouvelles thérapies anticancéreuses qui pourraient compléter ou remplacer la chimiothérapie cytotoxique traditionnelle.
Synthèse asymétrique
Le composé a été utilisé comme réactif dans l'oxydation des cétones β-insaturées pour former des produits asymétriques . La synthèse asymétrique est cruciale dans la production de médicaments chiraux, qui peuvent avoir des activités biologiques significativement différentes selon leur chiralité.
Criblage phénotypique pour la LMA
Il a été utilisé dans le criblage phénotypique pour identifier de petites molécules qui stimulent la différenciation dans diverses lignées cellulaires de LMA. Cette approche pourrait conduire à la découverte de nouveaux agents thérapeutiques pour le traitement de la LMA .
Synthèse de dérivés de benzoxazépine
Une nouvelle méthode de synthèse utilisant “1,5-Dihydro-benzo[e][1,4]oxazepin-2-one” permet d'accéder à des classes rares de dérivés de benzoxazépine. Ces composés ont des applications potentielles en chimie médicinale et en découverte de médicaments .
Recherche et développement chimiques
Enfin, ce composé est un réactif précieux en R&D chimique pour synthétiser une gamme de molécules complexes. Sa polyvalence dans les réactions en fait un outil utile dans le développement de nouvelles entités chimiques pour diverses applications .
Mécanisme D'action
Target of Action
The primary target of the compound 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one, also known as 1,5-Dihydro-benzo[e][1,4]oxazepin-2-one, is the progesterone receptor (PR) . The progesterone receptor is a type of protein found inside cells, which are activated by the steroid hormone progesterone .
Mode of Action
The compound this compound interacts with the progesterone receptor, acting as either an agonist or antagonist depending on the specific substitution at the 5-position . This means that it can either enhance or inhibit the activity of the receptor .
Result of Action
The molecular and cellular effects of this compound’s action depend on whether it acts as an agonist or antagonist of the progesterone receptor. As an agonist, it enhances the receptor’s activity, while as an antagonist, it inhibits the receptor’s activity .
Analyse Biochimique
Biochemical Properties
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial for modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can bind to specific protein receptors, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes related to oxidative stress, apoptosis, and inflammation, thereby impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain kinases, thereby modulating phosphorylation events and altering cellular signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic regulators, leading to alterations in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits good stability under physiological conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Low to moderate doses of this compound have been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization in potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the bioavailability and activity of this compound, as well as its potential for drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, influencing its intracellular localization and accumulation . Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular distribution of this compound, thereby modulating its activity .
Propriétés
IUPAC Name |
1,5-dihydro-4,1-benzoxazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQINQSJWPGZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579143 | |
| Record name | 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3693-08-1 | |
| Record name | 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
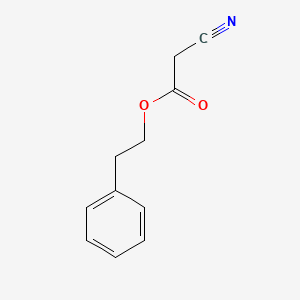
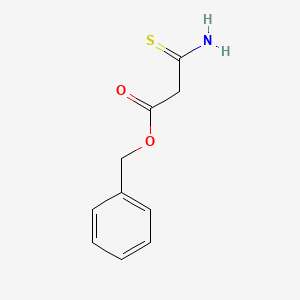
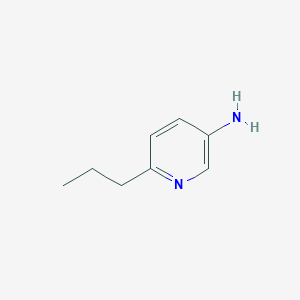
![2,2-Difluoro-5-methylbenzo[d][1,3]dioxole](/img/structure/B1610886.png)

